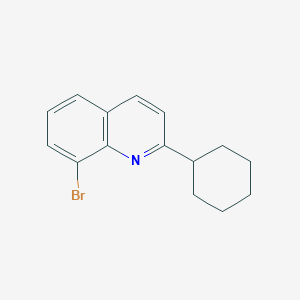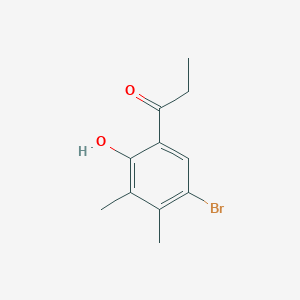
(S)-Adamantane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Adamantane-1-sulfinamide is a chiral sulfinamide derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure The compound features a sulfinamide group attached to the adamantane framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Adamantane-1-sulfinamide typically involves the reaction of adamantane with sulfinyl chloride in the presence of a chiral auxiliary or catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (S)-Adamantane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
(S)-Adamantane-1-sulfinamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: this compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Adamantane-1-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. In medicinal applications, this can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon structure, lacking the sulfinamide group.
Adamantane-1-amine: An amine derivative of adamantane.
Adamantane-1-sulfonamide: A sulfonamide derivative of adamantane.
Comparison: (S)-Adamantane-1-sulfinamide is unique due to the presence of the chiral sulfinamide group, which imparts distinct stereochemical properties and reactivity. Compared to adamantane and its other derivatives, this compound offers enhanced potential for asymmetric synthesis and specific biological interactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
(S)-adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m0/s1 |
InChI Key |
KTBSFNUZIBDNCL-AOMCXTAVSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[S@](=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


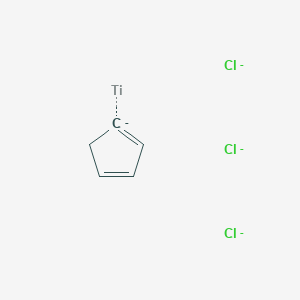

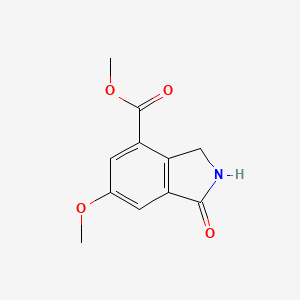
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
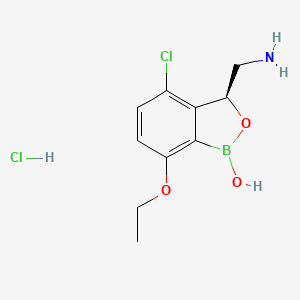
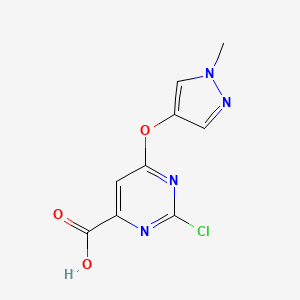

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
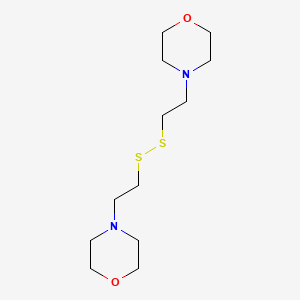
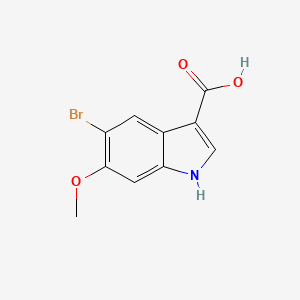
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
